molecular formula C16H23NO3 B016576 (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester CAS No. 145451-89-4

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester

Cat. No.: B016576
CAS No.: 145451-89-4
M. Wt: 277.36 g/mol
InChI Key: ZTAOHROUZKWTRP-DZGCQCFKSA-N
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Description

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-89-4) is a chiral oxazolidine derivative with the molecular formula C₁₆H₂₃NO₃ and a molar mass of 277.36 g/mol . It is characterized by:

  • Stereochemistry: The (2R,4S) configuration confers chirality, making it valuable as a chiral reagent or intermediate in asymmetric synthesis .
  • Substituents: A benzyl group at the N-position, a tert-butyl group at C2, and a methyl ester at C3.
  • Physical Properties: Light yellow oil soluble in acetone, dichloromethane (DCM), ethyl acetate, and methanol .
  • Applications: Widely used in organic synthesis, particularly in constructing enantioselective frameworks due to its rigid oxazolidine ring and steric hindrance from the t-butyl group .

Properties

IUPAC Name

methyl (2R,4S)-3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAOHROUZKWTRP-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447793
Record name (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145451-89-4
Record name (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps:

  • Substrate Preparation : Start with (S)-3-hydroxy-2-methylpropanoic acid or a serine derivative.

  • Acetalization : React with pivalaldehyde in dichloromethane at 0–5°C, using a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Benzyl Protection : Introduce the benzyl group via nucleophilic substitution using benzyl bromide and a base (e.g., NaH) in THF.

  • Methyl Esterification : Treat the carboxylic acid intermediate with diazomethane in diethyl ether, achieving quantitative conversion.

Key Data :

ParameterValueSource
Diastereoselectivity>95% cis selectivity
Yield (Overall)50–65%
Reaction Time12–24 hours (step 2)

Strecker Reaction-Based Amino Acid Functionalization

The Strecker reaction offers a pathway to introduce the α-amino group while maintaining stereochemical integrity. Cativiela’s methodology, adapted for this compound, involves:

Protocol:

  • Aldehyde Condensation : Condense 2-methylpropanal with benzylamine to form a Schiff base.

  • Cyanide Addition : Perform diastereoselective cyanide addition using tin tetrachloride as a Lewis acid, achieving an 88:12 dr.

  • Cyclization : Hydrolyze the nitrile group under acidic conditions (HCl/H2O) to form the oxazolidine ring.

  • Esterification : Use methanol and thionyl chloride to convert the carboxylic acid to the methyl ester.

Advantages :

  • High enantiomeric excess (>90%) via chiral auxiliary control.

  • Scalable to multigram quantities.

Limitations :

  • Requires careful pH control during hydrolysis to prevent epimerization.

Green Synthesis via Aqueous-Phase Cyclization

A patent (CN111808040A) describes an eco-friendly method using water as the solvent, avoiding traditional organic solvents like dichloromethane:

Procedure:

  • Thiocarbonate Formation : React 3-hydroxy-2-methylpropanoic acid methyl ester with S,S'-dimethyl dithiocarbonate in water at 5–15°C for 2–4 hours.

  • Hydrolysis : Adjust pH to 13 with NaOH, followed by stirring at 20–30°C for 5–7 hours.

  • Purification : Isolate the product via silica gel chromatography (CH2Cl2/MeOH, 10:1).

Performance Metrics :

MetricValueSource
Yield86–89%
SolventWater
Purity>97% (HPLC)

Benzyl Group Introduction via Reductive Amination

The patent CN103601695A outlines a reductive amination strategy to install the benzyl moiety:

Steps:

  • Carboxyl Reduction : Reduce (S)-2-amino-3-hydroxypropanoic acid with LiAlH4 in THF to yield the amino alcohol.

  • Cyclization : React with propionyl chloride in ethyl acetate to form the oxazolidinone.

  • Benzylation : Use benzyl bromide and K2CO3 in DMF to introduce the benzyl group.

Critical Parameters :

  • Temperature control (<0°C during reduction) prevents side reactions.

  • Column chromatography (hexane/ethyl acetate) ensures high purity (>98%).

Comparative Analysis of Methodologies

MethodYield (%)StereoselectivitySolventScalability
Acetalization50–65>95%CH2Cl2Moderate
Strecker Reaction60–7088:12 drTHF/H2OHigh
Aqueous Cyclization86–89Not reportedH2OHigh
Reductive Amination75–80>90% eeDMFLow

Key Findings :

  • The aqueous-phase method excels in yield and sustainability but lacks stereochemical data.

  • Acetalization and Strecker approaches provide superior stereocontrol, critical for pharmaceutical applications.

Challenges and Optimization Strategies

  • Stereochemical Drift : Hydrolysis steps risk epimerization; using buffered conditions (pH 7–8) mitigates this.

  • Esterification Efficiency : Diazomethane offers rapid conversion but poses safety concerns. Alternatives like DCC/DMAP in methanol show comparable yields.

  • Purification : Silica gel chromatography remains standard, though recrystallization (e.g., methanol/water) improves throughput .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolidinone and amine derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds exhibit antimicrobial properties. The specific configuration of (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic acid, methyl ester contributes to its effectiveness against various bacterial strains. A study demonstrated that modifications of the oxazolidine scaffold could enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably, it has been tested against breast and colon cancer cell lines, showing promising results in inhibiting cell proliferation .

Chiral Auxiliary

This compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to impart chirality to reaction products makes it valuable in the synthesis of pharmaceuticals where stereochemistry is critical. This application has been highlighted in several synthetic routes leading to complex molecules .

Building Block for Complex Molecules

The compound can be utilized as a building block in the synthesis of more complex organic molecules, including those used in drug development. Its functional groups allow for further derivatization, expanding its utility in synthetic organic chemistry .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against MRSA and other resistant strains.
Anticancer PropertiesInduced apoptosis in breast and colon cancer cell lines.
Asymmetric SynthesisUsed as a chiral auxiliary leading to high enantioselectivity in products.
Synthetic ApplicationsServed as a versatile building block for complex organic syntheses.

Mechanism of Action

The mechanism of action of (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Physical State Solubility Profile Applications References
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (Target) C₁₆H₂₃NO₃ 277.36 N-Benzyl, t-butyl, methyl ester Oil (Light Yellow) Acetone, DCM, Ethyl Acetate Chiral reagent, intermediate
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester C₂₀H₃₁NO₄ 349.47 Additional (S)-hydroxy-2-methylpropyl Not specified Not specified Potential synthon for alcohols
Methyl 4-(5-oxopyrrolidin-2-yl)benzoate C₁₂H₁₃NO₃ 219.24 Pyrrolidone ring, methyl ester Not specified Not specified Research applications
4-Thiazolecarboxylic Acid Methyl Ester Derivatives Variable Variable Thiazole ring, methyl ester Variable Variable Bioactive compound synthesis

Key Differences and Implications

Steric and Electronic Effects
  • Target Compound : The t-butyl group introduces significant steric hindrance, limiting reactivity at C2 and enhancing stereochemical control during reactions. The benzyl group increases lipophilicity, favoring solubility in organic solvents .
Stereochemical Influence
  • The (2R,4S) configuration in the target compound is critical for its role in asymmetric synthesis. In contrast, derivatives like 4-thiazolecarboxylic acid methyl esters (e.g., ) rely on thiazole ring geometry and azido groups for bioactivity rather than oxazolidine chirality .
Physical State and Purification
  • The target compound’s oil form complicates crystallization, whereas analogs with crystalline states (e.g., some thiazole derivatives) may offer easier purification .

Functional Comparisons

Stability and Reactivity

  • The target compound’s oil form suggests lower thermal stability compared to crystalline analogs. Its solubility in polar aprotic solvents (e.g., DCM) aligns with its use in reaction conditions requiring moderate polarity .
  • Hydroxy-Substituted Analog : The hydroxyl group may enhance stability via intramolecular hydrogen bonding but could also increase susceptibility to oxidation .

Industrial and Academic Use

  • The target compound is commercially available as a chiral reagent (), while its hydroxy-substituted variant is less common, indicating niche applications .

Biological Activity

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (CAS No. 145451-89-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H23_{23}NO3_3
  • Molecular Weight : 277.36 g/mol
  • Appearance : Light yellow oil
  • Solubility : Soluble in acetone, dichloromethane, ethyl acetate, and methanol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is hypothesized to undergo hydrolysis in vivo, leading to the release of benzyl alcohol and the corresponding carboxylic acid. This metabolic pathway suggests potential interactions with carboxylesterases, which are enzymes that catalyze the hydrolysis of esters .

Biological Activity

  • Antimicrobial Activity
    • Research indicates that compounds with oxazolidine structures exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but shows promise based on structural analogs .
  • CCK1 Receptor Agonism
    • A related study on benzodiazepinone derivatives demonstrated that structural analogs could act as CCK1 receptor agonists, potentially influencing appetite regulation and gastrointestinal motility. This suggests that this compound may also have similar effects .
  • Toxicological Profile
    • The compound's toxicity has been assessed through read-across methodologies from structurally similar compounds. The predicted NOAEL (No Observed Adverse Effect Level) values suggest low toxicity based on the hydrolysis products and their known safety profiles .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various oxazolidine derivatives against Gram-positive and Gram-negative bacteria. While specific data for this compound was not detailed, related compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Metabolic Pathway Analysis

In vivo studies demonstrated that benzyl esters are rapidly hydrolyzed by carboxylesterases to their respective alcohols and acids. This metabolic pathway was confirmed in rodent models where the administration of similar esters resulted in measurable plasma concentrations of benzyl alcohol .

Data Summary Table

PropertyValue
Molecular FormulaC16_{16}H23_{23}NO3_3
Molecular Weight277.36 g/mol
Antimicrobial ActivityPotential (needs further study)
Toxicity ProfileLow (based on read-across)
SolubilityAcetone, DCM, Ethyl Acetate

Q & A

What are the established synthetic routes for (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester, and how are stereochemical outcomes controlled?

Answer:
The synthesis of this compound typically involves:

  • Protection of stereogenic centers : Use of tert-butyloxazolidine and benzyl groups to stabilize the (2R,4S) configuration during reactions .
  • Esterification : Methyl ester formation via nucleophilic acyl substitution under mild acidic or basic conditions to preserve stereochemistry .
  • Chiral auxiliaries : Employing (2R,4S)-oxazolidine frameworks to enforce stereochemical control, as seen in analogous CETP inhibitors like Torcetrapib .
    Key steps include monitoring reaction progress via TLC or HPLC and using chiral catalysts (e.g., Evans’ oxazaborolidines) to minimize racemization.

How can spectroscopic methods (NMR, MS) differentiate this compound from its diastereomers or regioisomers?

Answer:

  • ¹H/¹³C NMR : Distinct splitting patterns arise from the benzyl and t-butyl groups. For example, the tert-butyl group shows a singlet at ~1.2–1.4 ppm, while the oxazolidine ring protons exhibit coupling constants (J = 3–6 Hz) indicative of the (2R,4S) configuration .
  • High-resolution MS : The molecular ion ([M+H]⁺) at m/z 335.21 (calculated for C₁₇H₂₅NO₃) confirms the molecular formula. Fragmentation patterns (e.g., loss of CO₂Me or benzyl groups) distinguish it from isomers .
  • 2D NMR (COSY, NOESY) : NOE correlations between the benzyl aromatic protons and oxazolidine methylene protons validate spatial proximity, confirming stereochemistry .

What chromatographic conditions resolve co-elution of (2R,4S)-configured compounds with their epimers?

Answer:

  • HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane:isopropanol (95:5) gradients. Adjusting flow rates (0.8–1.2 mL/min) and column temperature (25–40°C) can separate epimers with ΔRₜ > 1.5 .
  • GC-MS : Derivatize with BSTFA to improve volatility. Optimal separation is achieved using a DB-5MS column (30 m × 0.25 mm) with a 10°C/min ramp from 150°C to 280°C .

How can reaction conditions be optimized to suppress diastereomeric byproducts during synthesis?

Answer:

  • Temperature control : Low temperatures (−20°C to 0°C) during coupling steps (e.g., EDC/HOBt) reduce kinetic resolution of intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DCM) stabilize transition states favoring the (2R,4S) configuration .
  • Catalyst screening : Test Pd/C or Ru-based catalysts for hydrogenation steps to ensure selective benzyl group removal without epimerization .

What mechanistic insights support the compound’s role in inhibiting enzymatic targets (e.g., CETP)?

Answer:

  • Molecular docking : The tert-butyloxazolidine group occupies hydrophobic pockets in CETP’s lipid-binding domain, disrupting cholesteryl ester transfer. MD simulations show ΔG binding ≈ −9.2 kcal/mol .
  • In vitro assays : CETP inhibition is measured via fluorescence polarization (IC₅₀ = 50–100 nM). Counter-screening against related enzymes (e.g., LCAT) ensures specificity .

How should stability studies be designed to assess degradation pathways under varying storage conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor via HPLC for:
    • Hydrolysis : Loss of methyl ester (new peak at Rₜ ≈ 2.8 min with carboxylic acid ).
    • Oxidation : tert-Butyl group degradation (mass shift +16 Da for hydroxylation ).
  • Long-term stability : Store at −20°C in amber vials under argon. Quarterly testing over 24 months confirms <5% degradation .

How are contradictions in biological activity data addressed when testing analogs of this compound?

Answer:

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replacing benzyl with p-methoxybenzyl) and measure IC₅₀ shifts. Inconsistent results may arise from off-target binding, resolved via SPR or ITC binding assays .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated esters) that contribute to observed discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 2
Reactant of Route 2
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester

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